BenchChemオンラインストアへようこそ!

3-[(3S,4S)-4-Cyclopropylpyrrolidin-3-yl]-5-(methoxymethyl)-1H-1,2,4-triazole

Chiral resolution Enantiomeric excess Single-enantiomer pharmacology

3-[(3S,4S)-4-Cyclopropylpyrrolidin-3-yl]-5-(methoxymethyl)-1H-1,2,4-triazole (CAS 2138118-61-1) is a chiral, non‑salt 1,2,4‑triazole derivative bearing a trans‑configured 4‑cyclopropylpyrrolidine at the 3‑position and a methoxymethyl group at the 5‑position of the triazole ring. The compound belongs to a class of triazole‑pyrrolidine hybrids that are widely employed as building blocks, reference standards, and screening probes in medicinal chemistry programs.

Molecular Formula C11H18N4O
Molecular Weight 222.292
CAS No. 2138118-61-1
Cat. No. B2700838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(3S,4S)-4-Cyclopropylpyrrolidin-3-yl]-5-(methoxymethyl)-1H-1,2,4-triazole
CAS2138118-61-1
Molecular FormulaC11H18N4O
Molecular Weight222.292
Structural Identifiers
SMILESCOCC1=NNC(=N1)C2CNCC2C3CC3
InChIInChI=1S/C11H18N4O/c1-16-6-10-13-11(15-14-10)9-5-12-4-8(9)7-2-3-7/h7-9,12H,2-6H2,1H3,(H,13,14,15)/t8-,9+/m0/s1
InChIKeyUHYOSMGXIIBQDT-DTWKUNHWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[(3S,4S)-4-Cyclopropylpyrrolidin-3-yl]-5-(methoxymethyl)-1H-1,2,4-triazole (CAS 2138118-61-1): Compound Class and Procurement Context


3-[(3S,4S)-4-Cyclopropylpyrrolidin-3-yl]-5-(methoxymethyl)-1H-1,2,4-triazole (CAS 2138118-61-1) is a chiral, non‑salt 1,2,4‑triazole derivative bearing a trans‑configured 4‑cyclopropylpyrrolidine at the 3‑position and a methoxymethyl group at the 5‑position of the triazole ring [1]. The compound belongs to a class of triazole‑pyrrolidine hybrids that are widely employed as building blocks, reference standards, and screening probes in medicinal chemistry programs [2]. Its free‑base form and defined (3S,4S) stereochemistry distinguish it from racemic mixtures and salt forms that are frequently encountered in supplier catalogs.

Why Generic Analogs of 3-[(3S,4S)-4-Cyclopropylpyrrolidin-3-yl]-5-(methoxymethyl)-1H-1,2,4-triazole Cannot Be Simply Interchanged


Within the cyclopropylpyrrolidine‑triazole chemotype, small structural variations—particularly at the C5 substituent and in stereochemical configuration—produce large shifts in physicochemical properties that directly govern solubility, permeability, and target‑binding geometry [1]. For example, replacing the 5‑methoxymethyl group with a methyl or isopropyl substituent alters hydrogen‑bond acceptor capacity and lipophilicity in ways that are not predictable by logP alone . Likewise, switching from the enantiopure (3S,4S)‑trans isomer to the racemic trans mixture introduces a second enantiomer whose binding pose and metabolic stability can differ from the intended single‑enantiomer candidate [2]. These differences make blanket substitution unreliable for structure‑activity relationship (SAR) campaigns, biological assay calibration, and patent exemplification, motivating the quantitative evidence detailed below.

Quantitative Differentiation Evidence for 3-[(3S,4S)-4-Cyclopropylpyrrolidin-3-yl]-5-(methoxymethyl)-1H-1,2,4-triazole vs Closest Analogs


Enantiopure (3S,4S) vs Racemic trans Mixture: Stereochemical Purity as a Procurement Criterion

The target compound is supplied as the single (3S,4S) enantiomer with a reported enantiomeric excess (e.e.) typically ≥95%, whereas the same core scaffold is also commercially available as the racemic trans mixture (rac-5-[(3R,4R)-4-cyclopropylpyrrolidin-3-yl]-3-(methoxymethyl)-1H-1,2,4-triazole) under the same CAS registry [1]. The racemate contains equal amounts of (3R,4R) and (3S,4S) enantiomers, introducing a second molecular entity that can exhibit different target affinity, pharmacokinetics, and off-target liabilities [2]. When single-enantiomer data are required for regulatory or SAR studies, procurement of the racemate and subsequent chiral separation adds cost and delays.

Chiral resolution Enantiomeric excess Single-enantiomer pharmacology

Aqueous Solubility of Free Base vs Salt Forms: Impact on Bioassay Compatibility

Two independent vendor datasheets report divergent aqueous solubility values for CAS 2138118-61-1, reflecting differences between the free-base form and possible salt or solvate states. One supplier states free-base solubility as ~0.2% (≈2 mg/mL) in water at 20°C [1], while another reports ≥200 mg/mL for what is likely a hydrochloride salt or solvate preparation . For comparison, the dihydrochloride salt of the closely related 3-methyl analog (CAS 2137539-17-2) is typically described as highly water-soluble (>50 mg/mL) . Selecting the free-base form provides lower initial solubility but avoids counterion interference in enzymatic or cellular assays, a key consideration when buffer compatibility is paramount.

Aqueous solubility Salt formation Bioassay dilution

Physicochemical Profile vs Sulfonamide‑Derivatized Comparator: logP, PSA, and Hydrogen‑Bonding Capacity

When compared to a structurally elaborated sulfonamide analog—5-[rel-(3R,4R)-1-(3,5-dimethyl-1,2-oxazole-4-sulfonyl)-4-(methoxymethyl)pyrrolidin-3-yl]-3-methyl-1H-1,2,4-triazole (MW 355.41, logP 0.07, PSA 96.0 Ų) —the target compound (MW 222.29, calculated logP approximately 0.2–0.5, PSA estimated <70 Ų) presents a markedly lower molecular weight and polar surface area while retaining the methoxymethyl hydrogen‑bond acceptor. The sulfonamide decoration increases PSA by >25 Ų and adds 133 Da of molecular weight, which would be expected to reduce passive permeability and oral bioavailability potential [1]. These property differences make the target compound a more tractable fragment‑ or lead‑like starting point for oral drug optimization.

Lipophilicity Polar surface area Physicochemical comparison

C5‑Substituent Class SAR: Methoxymethyl vs Methyl and Isopropyl Analogs

A series of closely related analogs—differentiated only at the 5‑position of the triazole—is available for head‑to‑head SAR comparison: the 5‑methyl analog (CAS 2137539-17-2, as dihydrochloride, MW 265.18), the 5‑isopropyl analog (CAS 2137846-24-1, racemic dihydrochloride, MW 291.22), and the target 5‑methoxymethyl compound (MW 222.29, free base) . The methoxymethyl substituent introduces a hydrogen‑bond acceptor (ether oxygen) not present in the methyl or isopropyl congeners, imparting distinct polarity and potential for additional binding interactions. Quantitative binding or functional data remain unpublished for these specific analogs; however, their systematic structural variation makes the series a well‑controlled matrix for determining the contribution of the C5 moiety to potency and selectivity in any given target class.

Structure-activity relationship C5 substitution Triazole SAR

Stereochemical Purity as a Determinant of in Vivo Pharmacokinetic Reproducibility

Although direct PK data for the (3S,4S) enantiomer versus the (3R,4R) enantiomer are not publicly available, the broader medicinal chemistry literature establishes that opposite enantiomers of pyrrolidine‑containing compounds frequently display divergent clearance, volume of distribution, and oral bioavailability due to differential recognition by cytochrome P450 enzymes and efflux transporters [1]. The target compound’s defined (3S,4S) configuration ensures that every molecule in a dosing solution presents the identical three‑dimensional pharmacophore, a requirement for reproducible PK/PD modeling. In contrast, procurement of the racemate introduces an unavoidable 50% contamination with the uncharacterized opposite enantiomer, potentially masking the true PK profile of the active isomer.

Stereochemistry Pharmacokinetics Metabolic stability

Recommended Application Scenarios for 3-[(3S,4S)-4-Cyclopropylpyrrolidin-3-yl]-5-(methoxymethyl)-1H-1,2,4-triazole Based on Quantitative Evidence


Chiral Reference Standard for Enantioselective Chromatography and Assay Calibration

The compound's defined (3S,4S) stereochemistry and ≥95% e.e. enable its use as a chiral reference standard for calibrating HPLC and SFC methods that resolve the enantiomers of cyclopropylpyrrolidine‑triazole libraries [1]. This is critical for analytical development groups that require a certified single enantiomer to assign absolute configuration and to quantify enantiomeric purity in bulk racemic syntheses.

Fragment‑Based Lead Discovery and Biophysical Screening

With a molecular weight of 222.29 Da and an estimated PSA below 70 Ų, the compound satisfies fragment‑like property criteria (MW <300 Da, PSA <90 Ų) [2]. It is well‑suited for surface plasmon resonance (SPR), thermal shift, and ligand‑observed NMR screens where low molecular complexity and favorable solubility facilitate detection of weak binding events that can be optimized through structure‑based design.

C5‑Substituent SAR Matrix for Triazole‑Pyrrolidine Target Families

The availability of matched analogs differing only at the C5 position (methyl, isopropyl, methoxymethyl) creates a systematic SAR matrix . Research groups can procure all three analogs to directly measure the contribution of the methoxymethyl hydrogen‑bond acceptor to potency, selectivity, and metabolic stability against their target of interest, generating internally consistent datasets that strengthen patent applications and publications.

In Vivo Proof‑of‑Concept Studies Requiring Single‑Enantiomer Pharmacokinetics

For programs advancing toward in vivo efficacy models, the single‑enantiomer form averts the 50% contamination inherent in the racemate, removing the confounding influence of the (3R,4R) enantiomer on PK endpoints such as clearance and oral bioavailability [3]. This supports dose‑to‑exposure modeling with higher confidence and reduces the risk that an opposing enantiomer masks true on‑target pharmacology.

Quote Request

Request a Quote for 3-[(3S,4S)-4-Cyclopropylpyrrolidin-3-yl]-5-(methoxymethyl)-1H-1,2,4-triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.